molecular formula C13H17NO B13219314 benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine

benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine

Cat. No.: B13219314
M. Wt: 203.28 g/mol
InChI Key: VIUINAYVCUSMRK-UHFFFAOYSA-N
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Description

Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyran ring, which is further connected to an amine group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine typically involves the reaction of benzylamine with 5,6-dihydro-2H-pyran-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dihydro-2H-pyran-3-ylmethyl)-N-methylamine
  • Benzylamine derivatives
  • Pyran-based amines

Uniqueness

Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzylamine with 5,6-dihydro-2H-pyran-3-carbaldehyde. This reaction is generally conducted in solvents like ethanol or methanol, often using catalysts such as p-toluenesulfonic acid under reflux conditions to ensure complete reaction.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

In vitro studies have demonstrated the anticancer properties of this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The compound's effectiveness in reducing cell viability is attributed to its ability to induce apoptosis and interfere with cell cycle progression .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to decreased energy production in cancer cells.
  • Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways that control cell growth and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against gram-positive and gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard treatments, suggesting it could be a viable alternative in antimicrobial therapy.
  • Anticancer Activity :
    • In a series of experiments on cancer cell lines, this compound exhibited significant cytotoxic effects. For example, it displayed an IC50 value of approximately 20 µM against HeLa cells, indicating strong potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntimicrobial, Anticancer20 (HeLa)Enzyme inhibition
N-(5,6-dihydro-2H-pyran-3-ylmethyl)-N-methylamineModerate Antimicrobial50 (S. aureus)Cell wall synthesis disruption
3-Benzyl-5-nitrophenoxy methyl dihydrofuranAnticancer25 (CEM)Apoptosis induction

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-benzyl-1-(3,6-dihydro-2H-pyran-5-yl)methanamine

InChI

InChI=1S/C13H17NO/c1-2-5-12(6-3-1)9-14-10-13-7-4-8-15-11-13/h1-3,5-7,14H,4,8-11H2

InChI Key

VIUINAYVCUSMRK-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=C1)CNCC2=CC=CC=C2

Origin of Product

United States

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